N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide is a complex organic compound featuring a pyrazole ring, a phenyl group, and a naphthalene moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been known to interact with a variety of targets, including enzymes, receptors, and proteins, playing crucial roles in various biological processes .
Mode of Action
Similar compounds have been shown to bind with high affinity to their targets, resulting in changes in the function of these targets . For instance, some compounds have been found to inhibit enzymes, block receptors, or disrupt protein function, leading to various downstream effects .
Biochemical Pathways
For instance, some compounds have been shown to affect the NAD+ salvage pathway, which plays a pivotal role in many biological processes including metabolism and aging .
Pharmacokinetics
For instance, a compound’s solubility, stability, and permeability can influence its absorption and distribution within the body, while its metabolic stability can affect its duration of action and potential for drug interactions .
Result of Action
Similar compounds have been shown to have a variety of effects, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Furthermore, the physiological environment within the body, including the presence of enzymes, proteins, and other molecules, can also influence a compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Phenyl Group: The pyrazole derivative is then reacted with a halogenated phenyl compound in the presence of a base to form the desired phenyl-pyrazole intermediate.
Ethylation: The phenyl-pyrazole intermediate undergoes an ethylation reaction using ethyl bromide and a strong base like sodium hydride.
Formation of the Acetamide: The final step involves the reaction of the ethylated intermediate with naphthalene-1-yl acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the phenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro groups or other electrophiles onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of the pyrazole ring, which is known for its biological activity, makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
Medicinally, derivatives of this compound are investigated for their therapeutic potential. The compound’s structure allows it to interact with various biological targets, making it a promising candidate for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stable aromatic structure and potential for functionalization.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide: Lacks the methyl group on the pyrazole ring.
N-{2-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide: Methyl group is positioned differently on the pyrazole ring.
Uniqueness
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide is unique due to the specific positioning of the methyl group on the pyrazole ring, which can significantly influence its biological activity and chemical reactivity. This structural uniqueness can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.
By understanding the detailed synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-27-23(14-16-26-27)20-11-9-18(10-12-20)13-15-25-24(28)17-21-7-4-6-19-5-2-3-8-22(19)21/h2-12,14,16H,13,15,17H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIXUXNGPNNQHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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